

Spectroscopic Characterization of 3-Methylphenyl 5-bromo-2-furoate: A Predictive Technical Guide

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Compound of Interest

Compound Name: 3-Methylphenyl 5-bromo-2-furoate

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Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. **3-Methylphenyl 5-bromo-2-furoate**, a molecule incorporating a substituted aromatic ring and a halogenated heterocyclic system, represents a class of compounds with significant potential as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. The precise arrangement of its constituent atoms, and thus its chemical reactivity and biological activity, is confirmed through a suite of spectroscopic techniques. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for **3-Methylphenyl 5-bromo-2-furoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no direct experimental spectra for this specific compound are readily available in the public domain, this document leverages established spectroscopic principles and data from closely related structural fragments—namely 5-bromo-2-furoic acid derivatives and m-cresol—to predict and interpret its spectral characteristics. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for **3-Methylphenyl 5-bromo-2-furoate**.

Caption: Molecular structure of **3-Methylphenyl 5-bromo-2-furoate** with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **3-Methylphenyl 5-bromo-2-furoate** in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the protons on the furan ring and the 3-methylphenyl group.

Experimental Protocol (General)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - Pulse sequence: Standard single-pulse (zg30).
 - Spectral width: ~16 ppm.
 - Acquisition time: ~4 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 16-64, depending on sample concentration.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00

ppm.

Predicted ^1H NMR Data

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.35	d, $J \approx 3.7$ Hz	1H	H-3	The proton on the furan ring, deshielded by the adjacent ester group.
~6.50	d, $J \approx 3.7$ Hz	1H	H-4	The proton on the furan ring, coupled to H-3.
~7.30	t, $J \approx 7.8$ Hz	1H	H-5'	Aromatic proton on the 3-methylphenyl ring, split by two neighboring protons.
~7.10	d, $J \approx 7.8$ Hz	1H	H-6'	Aromatic proton ortho to the ester oxygen.
~7.05	s	1H	H-2'	Aromatic proton ortho to the ester oxygen and meta to the methyl group.
~6.95	d, $J \approx 7.8$ Hz	1H	H-4'	Aromatic proton ortho to the methyl group.
~2.40	s	3H	-CH ₃	Methyl group protons on the phenyl ring.

The prediction for the furan protons is based on data for similar 5-bromo-2-furoate systems, where the electron-withdrawing nature of the ester group at C2 and the bromine at C5 influences the chemical shifts of H-3 and H-4. The aromatic protons of the 3-methylphenyl group are predicted based on the known spectrum of m-cresol, with adjustments for the ester linkage.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of **3-Methylphenyl 5-bromo-2-furoate** would show a distinct signal for each unique carbon atom.

Experimental Protocol (General)

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
- Acquisition Parameters:
 - Pulse sequence: Proton-decoupled single-pulse (zgpg30).
 - Spectral width: ~220 ppm.
 - Acquisition time: ~1 second.
 - Relaxation delay: 2 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
- Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~158	C=O	Carbonyl carbon of the ester.
~150	C1'	Aromatic carbon attached to the ester oxygen.
~145	C2	Furan carbon attached to the ester group.
~140	C3'	Aromatic carbon bearing the methyl group.
~130	C5'	Aromatic CH carbon.
~125	C5	Furan carbon attached to bromine.
~122	C6'	Aromatic CH carbon.
~120	C3	Furan CH carbon.
~118	C4	Furan CH carbon.
~117	C2'	Aromatic CH carbon.
~114	C4'	Aromatic CH carbon.
~21	-CH ₃	Methyl carbon.

These predictions are derived from the ¹³C NMR data of m-cresol and known substituent effects for furan systems.^[1] The electronegative bromine atom and the ester group significantly influence the chemical shifts of the furan carbons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (General)

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solid or liquid sample, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- **Processing:** Perform a background subtraction using a spectrum of the empty sample compartment or the pure ATR crystal.

Predicted IR Absorption Bands

Predicted Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
~3100	Medium	C-H stretch	Aromatic and Furan C-H
~2950	Weak	C-H stretch	Methyl C-H
~1725	Strong	C=O stretch	Ester carbonyl
~1600, ~1480	Medium-Strong	C=C stretch	Aromatic and Furan rings
~1280	Strong	C-O stretch	Ester (acyl-oxygen)
~1130	Strong	C-O stretch	Ester (alkyl-oxygen)
~1020	Medium	C-Br stretch	Aryl bromide

The most characteristic peak in the IR spectrum will be the strong absorption from the ester carbonyl stretch, expected around 1725 cm^{-1} . The exact position can provide insight into the electronic environment of the carbonyl group. The spectrum of 5-bromofuroic acid shows a strong carbonyl absorption, which would be esterified in the target molecule.[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular structure from fragmentation patterns.

Experimental Protocol (General)

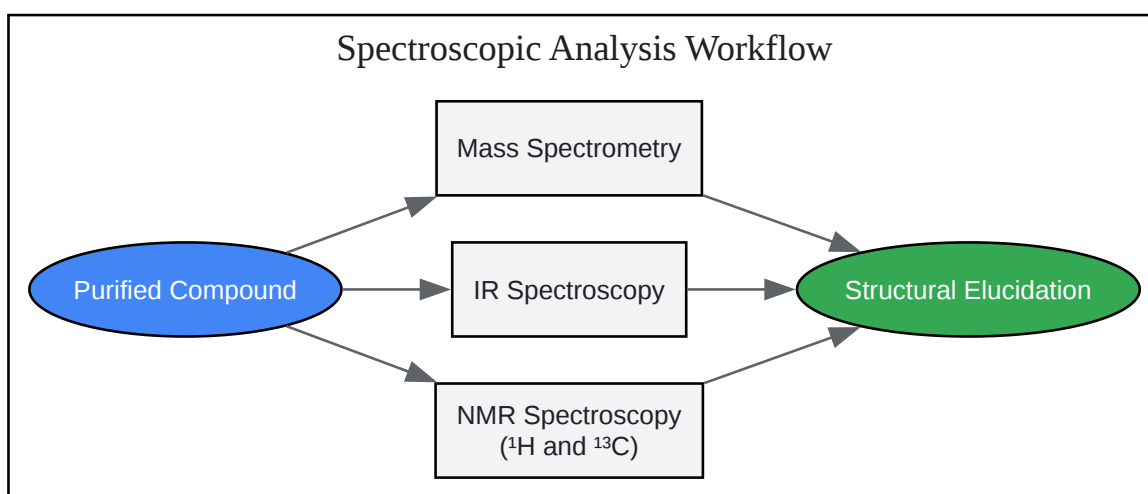
- **Sample Introduction:** Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatograph (LC-MS).
- **Ionization:** Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For more fragmentation detail, Electron Ionization (EI) can be used with a Gas Chromatography (GC-MS) setup if the compound is sufficiently volatile and thermally stable.
- **Mass Analysis:** Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Predicted Mass Spectrometry Data

- **Molecular Ion (M^+):** The molecular weight of **3-Methylphenyl 5-bromo-2-furoate** ($C_{12}H_9BrO_3$) is approximately 280.0 g/mol for the ^{79}Br isotope and 282.0 g/mol for the ^{81}Br isotope. Therefore, the mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 280 and 282.
- **Key Fragment Ions:**
 - m/z 173/175: Loss of the 3-methylphenoxy radical ($\bullet\text{OC}_6\text{H}_4\text{CH}_3$), corresponding to the 5-bromofuroyl cation. This would also show the characteristic bromine isotope pattern.

- m/z 107: Formation of the 3-methylphenoxy cation (or a related isomer).
- m/z 91: Loss of a carbonyl group from the 5-bromofuroyl cation, leading to a brominated furan fragment.

The fragmentation pattern will be crucial for confirming the connectivity of the furoate and methylphenyl moieties.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of **3-Methylphenyl 5-bromo-2-furoate**. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established the expected ^1H NMR, ^{13}C NMR, IR, and MS data. This information is invaluable for researchers in confirming the synthesis of the target molecule, assessing its purity, and providing a foundation for further studies into its chemical and biological properties. The protocols and interpretations presented herein are designed to be a practical resource for scientists in the field of drug development and materials science, ensuring the scientific integrity and trustworthiness of their findings.

References

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